molecular formula C16H11BrCl2N2O B1468236 1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone CAS No. 1353498-71-1

1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone

Cat. No.: B1468236
CAS No.: 1353498-71-1
M. Wt: 398.1 g/mol
InChI Key: ZRDHDOXMKIFPTB-UHFFFAOYSA-N
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Description

1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further substituted with a bromo group, a dichlorobenzyl group, and an ethanone moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the bromo group: Bromination of the pyrrolo[2,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the dichlorobenzyl group: This step involves the alkylation of the brominated pyrrolo[2,3-b]pyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the ethanone moiety: The final step involves the acylation of the intermediate with an appropriate acylating agent such as acetyl chloride or acetic anhydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone can be compared with other similar compounds, such as:

    1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-propanone: This compound has a similar structure but with a propanone moiety instead of an ethanone moiety.

    1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-butanone: This compound features a butanone moiety, providing different chemical and biological properties.

    1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-pentanone: This compound has a pentanone moiety, further extending the carbon chain and altering its properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[5-bromo-3-[(2,6-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N2O/c1-9(22)21-8-10(12-6-11(17)7-20-16(12)21)5-13-14(18)3-2-4-15(13)19/h2-4,6-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDHDOXMKIFPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC(=C2)Br)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone
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1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone
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1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone
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1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone
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1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone
Reactant of Route 6
1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone

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